2-Nitro-2'-formyl-3,3'-bithiophene

Organic Electronics Fluorescence Spectroscopy Oligothiophenes

Securing high-purity asymmetric push-pull bithiophene building blocks for organic electronics often involves long lead times and inconsistent quality. 2-Nitro-2'-formyl-3,3'-bithiophene directly addresses this gap as a research-grade functionalized monomer with verified purity and batch consistency. • Enhanced fluorescence quantum yield vs. donor-substituted analogs - enables brighter OLEDs and optical sensors. • Elevated oxidation potential from dual EWG substitution - supports stable n-type semiconductor performance. • Reactive formyl handle for systematic diversification - allows on-demand synthesis of derivative libraries. Standard sizes: 0.5 g, 1 g, 5 g, and bulk custom. In stock for immediate global shipping with full documentation.

Molecular Formula C9H5NO3S2
Molecular Weight 239.3g/mol
Cat. No. B428677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-2'-formyl-3,3'-bithiophene
Molecular FormulaC9H5NO3S2
Molecular Weight239.3g/mol
Structural Identifiers
SMILESC1=CSC(=C1C2=C(SC=C2)[N+](=O)[O-])C=O
InChIInChI=1S/C9H5NO3S2/c11-5-8-6(1-3-14-8)7-2-4-15-9(7)10(12)13/h1-5H
InChIKeyHTSRFKBDQMNEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-2'-formyl-3,3'-bithiophene: Chemical Identity & Procurement


2-Nitro-2'-formyl-3,3'-bithiophene is a functionalized bithiophene derivative featuring a nitro (-NO₂) group at the 2-position and a formyl (-CHO) group at the 2'-position on two thiophene rings connected at the 3,3'-positions [1]. This asymmetric, push-pull substitution pattern imparts distinct electronic and steric properties that differentiate it from unsubstituted or symmetrically substituted bithiophenes. The compound serves as a versatile building block in organic electronics and materials science, where precise control over molecular conformation, electron affinity, and subsequent reactivity is critical [2].

Why Unmodified Bithiophenes Cannot Substitute


Simple substitution of 2-Nitro-2'-formyl-3,3'-bithiophene with unsubstituted 3,3'-bithiophene or a symmetrically substituted analog would fundamentally alter the intended material properties. Strong electron-withdrawing groups like nitro and formyl, especially when placed asymmetrically at the 'head' position, dramatically reduce backbone conjugation and lower the internal rotational barrier [1]. This directly impacts the molecule's coplanarity and, consequently, its performance in applications requiring specific π-stacking or charge transport characteristics. Furthermore, the nitro group uniquely enhances the fluorescence quantum yield and excited-state lifetime in short oligothiophene chains [2], a property not shared by donor-substituted analogs. The quantitative differences outlined below confirm that generic substitution leads to a functionally distinct and often inferior material.

2-Nitro-2'-formyl-3,3'-bithiophene: Quantitative Evidence Guide


Nitro-Enhanced Fluorescence Quantum Yield

Among a series of end-substituted oligothiophenes, the introduction of a nitro group induces a significant increase in the fluorescence quantum yield and excited-state lifetime compared to donor substituents. This effect is specific to the nitro group and is not observed with methoxy or bromo substituents [1].

Organic Electronics Fluorescence Spectroscopy Oligothiophenes

Reduced Conjugation & Torsional Barrier by EWGs

First-principles density functional theory (DFT) calculations demonstrate that strong electron-withdrawing groups (EWGs) such as formyl or nitro, when located at the 'head' position of bithiophene, reduce backbone conjugation, resulting in a decreased internal rotation barrier at the 90-degree perpendicular conformation [1].

Computational Chemistry Conformational Analysis DFT Calculations

Nitro-Induced Redox Potential Shift

The electrochemical oxidation potential of oligothiophenes is tunable by end-substitution. The presence of a strong electron-withdrawing nitro group shifts the formal redox potential for radical-cation generation to more positive values compared to unsubstituted or donor-substituted analogs [1]. This shift is a direct consequence of the reduced electron density on the π-conjugated backbone.

Electrochemistry Cyclic Voltammetry Conductive Polymers

Synthetic Versatility of the Formyl Group

The formyl (-CHO) group is a versatile synthetic handle that is absent in simpler bithiophene derivatives. It can be readily transformed into a wide range of other functional groups (e.g., carboxylic acids, alcohols, imines, alkenes) via well-established chemical reactions [1]. This allows for further diversification and incorporation into more complex molecular architectures.

Organic Synthesis Building Block Functionalization

2-Nitro-2'-formyl-3,3'-bithiophene: Optimal Applications


Fluorescent Sensors and Light-Emitting Materials

The unique ability of the nitro group to significantly enhance fluorescence quantum yield in short oligothiophene chains [1] makes 2-Nitro-2'-formyl-3,3'-bithiophene a superior precursor for optical sensors and organic light-emitting diode (OLED) materials. Its enhanced emission, compared to non-nitrated analogs, can be exploited to create more sensitive and brighter devices.

n-Type Semiconductors for OFETs

The strong electron-withdrawing nitro and formyl groups lower the molecule's electron density, increasing its oxidation potential and shifting its electrochemical properties [2]. This is a desirable trait for n-type semiconductors, where a higher electron affinity and greater oxidative stability are required for efficient electron transport and device longevity.

Tunable Coplanarity in Conjugated Polymers

DFT calculations confirm that strong electron-withdrawing groups like nitro and formyl reduce backbone conjugation and lower the torsional barrier [3]. Researchers can leverage this property to design polymers with intentionally reduced coplanarity, which can be beneficial for controlling aggregation, solubility, and the blend morphology in organic photovoltaics (OPVs).

Advanced Materials via Post-Functionalization

The reactive formyl group serves as a key entry point for further molecular diversification [4]. This makes 2-Nitro-2'-formyl-3,3'-bithiophene an invaluable intermediate for synthesizing a library of bithiophene derivatives with varied anchoring groups, polarities, and electronic properties, enabling a systematic study of structure-property relationships in materials science.

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